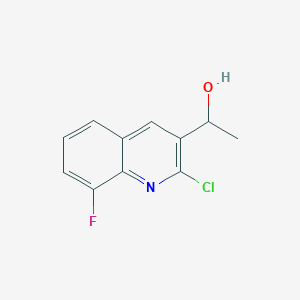
(R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol
描述
(R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol is a chemical compound with the molecular formula C11H9ClFNO It is a derivative of quinoline, a heterocyclic aromatic organic compound
属性
CAS 编号 |
1065481-25-5 |
|---|---|
分子式 |
C11H9ClFNO |
分子量 |
225.64 g/mol |
IUPAC 名称 |
1-(2-chloro-8-fluoroquinolin-3-yl)ethanol |
InChI |
InChI=1S/C11H9ClFNO/c1-6(15)8-5-7-3-2-4-9(13)10(7)14-11(8)12/h2-6,15H,1H3 |
InChI 键 |
JBRURSIBROVKPT-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=C(N=C2C(=C1)C=CC=C2F)Cl)O |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol typically involves the reaction of 2-chloro-8-fluoroquinoline with an appropriate alcohol under specific conditions. One common method involves the use of ethanol as the alcohol source, with a catalyst such as a strong acid or base to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications .
化学反应分析
Types of Reactions
(R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学研究应用
(R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic processes .
相似化合物的比较
Similar Compounds
- 1-(2-Chloroquinolin-3-yl)ethanol
- 1-(8-Fluoroquinolin-3-yl)ethanol
- 1-(2-Chloro-8-methylquinolin-3-yl)ethanol
Uniqueness
(R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol is unique due to the presence of both chloro and fluoro substituents on the quinoline ring. This combination of substituents can enhance the compound’s biological activity and chemical reactivity compared to similar compounds with only one substituent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


